5-(2,3-Difluorophenyl)indoline
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Overview
Description
5-(2,3-Difluorophenyl)indoline is a chemical compound that belongs to the indoline family, which is a subset of indole derivatives. Indoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluorophenyl group in the structure of this compound enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Difluorophenyl)indoline typically involves the reaction of 2,3-difluoroaniline with an appropriate indole precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. The reaction conditions often include the use of methanesulfonic acid (MsOH) as a catalyst and methanol (MeOH) as the solvent, with the reaction being carried out under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Difluorophenyl)indoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the indoline ring to a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole derivatives, while substitution reactions can introduce various functional groups onto the indoline ring.
Scientific Research Applications
5-(2,3-Difluorophenyl)indoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2,3-Difluorophenyl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole: The parent compound of indoline, known for its wide range of biological activities.
5-Fluoroindole: A fluorinated derivative of indole with enhanced chemical properties.
2,3-Difluoroaniline: A precursor used in the synthesis of 5-(2,3-Difluorophenyl)indoline.
Uniqueness
This compound is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2,3-difluorophenyl)-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N/c15-12-3-1-2-11(14(12)16)9-4-5-13-10(8-9)6-7-17-13/h1-5,8,17H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMAMRGBUREKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=C(C(=CC=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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